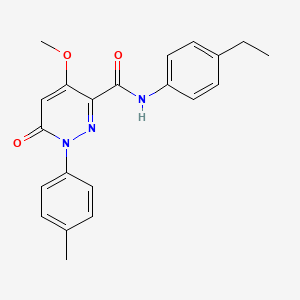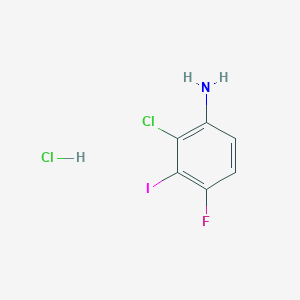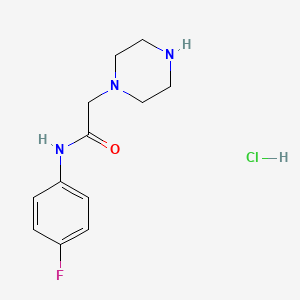![molecular formula C18H16N4O B2922229 N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide CAS No. 2034305-89-8](/img/structure/B2922229.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that features multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the bipyridine core: This can be achieved through coupling reactions such as the Suzuki or Stille coupling.
Introduction of the acetamide group: This step might involve the reaction of a suitable acyl chloride with an amine derivative of the bipyridine compound.
Final assembly: The final product is obtained by linking the pyridine and bipyridine units through appropriate condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions could potentially convert the acetamide group to an amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Could be explored for its therapeutic potential, particularly in the design of drugs targeting specific biological pathways.
Industry: May be used in the development of advanced materials, such as polymers or catalysts.
作用機序
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In coordination chemistry, it would act as a ligand, forming complexes with metal ions and influencing their reactivity and properties.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Pyridine-3-carboxamide: A simpler analog with potential biological activity.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is unique due to its specific structure, which combines multiple pyridine rings and an acetamide group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
IUPAC Name |
2-pyridin-3-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(11-14-2-1-6-20-12-14)22-13-15-3-9-21-17(10-15)16-4-7-19-8-5-16/h1-10,12H,11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAFCKGQBHOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(dimethylamino)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2922147.png)
![5-[(2-hydroxyethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2922148.png)

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2922152.png)


![(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2922159.png)
![4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide](/img/structure/B2922162.png)
![Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B2922164.png)
![N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2922165.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2922167.png)

